molecular formula C8H9NO3 B7760477 3-Amino-4-methoxybenzoic acid CAS No. 2840-76-8

3-Amino-4-methoxybenzoic acid

Cat. No.: B7760477
CAS No.: 2840-76-8
M. Wt: 167.16 g/mol
InChI Key: FDGAEAYZQQCBRN-UHFFFAOYSA-N
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Description

3-Amino-4-methoxybenzoic acid: is an organic compound with the molecular formula C8H9NO3 . It is also known by other names such as 3-Amino-4-anisic acid and 3-Amino-p-anisic acid . This compound is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a benzene ring, along with a carboxylic acid group (-COOH). It is a white to gray to brown crystalline powder .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-4-methoxybenzoic acid can undergo oxidation reactions to form various derivatives.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: It can participate in substitution reactions where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peroxyacetic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of this compound.

    Reduction Products: Amines and alcohols derived from the reduction of the compound.

    Substitution Products: Compounds with substituted functional groups replacing the amino or methoxy groups.

Properties

IUPAC Name

3-amino-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGAEAYZQQCBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70951070
Record name 3-Amino-4-methoxybenzoic acid
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2840-26-8, 2840-76-8
Record name 3-Amino-4-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2840-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-amino-4-methoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-methoxybenzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-methoxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-p-anisic acid
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Synthesis routes and methods

Procedure details

4Methoxy-3-nitrobenzoic acid (5 g, 25.4 mmol), DMF (30 ml), potassium carbonate (5.53 g, 40 mmol) and pentyl bromide (4 ml, 32.3 mmol) were mixed, and this solution was stirred at 100° C. for 1.5 hours. The reaction mixture was filtered to remove the inorganic salt, and DMF was evaporated under reduced pressure. Ethyl acetate (100 ml) was added to the obtained residue. The mixture was washed 3 times with saturated brine (30 ml) and dried over anhydrous magnesium sulfate. The drying agent was filtered off, and the filtrate was concentrated under reduced pressure. Ethanol (150 ml) and 10% palladium-carbon catalyst (0.5 g) were added to the obtained residue, and the mixture was stirred at room temperature for 5.5 hours in a stream of hydrogen. The palladium-carbon catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by column chromatography (hexane/ethyl acetate=3/1) to give 3-amino -4-methoxybenzoic acid (5.98 g, 99% in 2 steps) as colorless crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 3-amino-4-methoxybenzoic acid in materials science?

A1: this compound (3A4MBA) serves as a key building block for synthesizing conductive polymers and nanohybrid materials. For instance, it's used in the creation of poly(this compound-co-aniline) (P(AMB-A)), a conductive polymer. When P(AMB-A) is covalently linked to multiwalled carbon nanotubes (MWCNTs), it forms a nanohybrid with a negative surface charge. [] This nanohybrid can be further modified with p-phenylenediamine (PDA) to introduce positive charges, creating a versatile platform for enzyme immobilization and biosensor applications. []

Q2: How does the structure of 3A4MBA contribute to its ability to form conductive materials?

A2: 3A4MBA possesses both an amine (-NH2) and a carboxylic acid (-COOH) group, enabling it to participate in polymerization reactions. Furthermore, the presence of the methoxy (-OCH3) group influences the electronic properties of the resulting polymers. When polymerized with aniline, it forms P(AMB-A) which exhibits conductive properties. [] These conductive polymers can facilitate electron transfer, making them suitable for applications like biosensors and electrical signal restoration in biological tissues. [, ]

Q3: Can you elaborate on the role of 3A4MBA-based materials in promoting nerve regeneration?

A3: 3A4MBA is a crucial component of the conductive hydrogel poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G). This hydrogel, when used in a rat model of spinal cord injury, demonstrated the ability to restore electrical signaling across the injury site. [] This restoration of electrical conduction, in turn, led to several beneficial effects, including:

  • Reduced Inflammation: PAMB-G significantly lowered the expression of pro-inflammatory factors like TNF-α and MCP-1, compared to controls. []
  • Enhanced Neuronal Survival: The conductive hydrogel promoted the preservation and regeneration of neuronal tissue, likely by reducing apoptosis and upregulating neuronal growth-associated genes. []
  • Improved Functional Recovery: Rats treated with PAMB-G showed significant improvements in locomotor function, assessed using the Basso-Beattie-Bresnahan (BBB) score and slope test. []

Q4: Are there any studies demonstrating the long-term safety and efficacy of 3A4MBA-based biomaterials?

A4: Research using PAMB-G in a rat model of myocardial infarction has explored its long-term effects. Notably, no significant toxicity was observed even after 12 months post-injection of the therapeutic dose. [] The biopolymer was detectable via mass spectrometry for the entire duration, indicating its durability. [] Importantly, PAMB-G successfully restored electrical conduction in the infarcted hearts, leading to:

  • Reduced Arrhythmia Susceptibility: Improved electrical coupling between cardiomyocytes likely contributed to the decreased risk of arrhythmias. []
  • Enhanced Cardiac Function: The study observed significant improvements in cardiac function parameters, highlighting the therapeutic potential of PAMB-G. []

Q5: Beyond its use in conductive materials, are there other applications for 3A4MBA?

A5: 3A4MBA serves as a precursor in organic synthesis. Researchers have utilized it to create a series of substituted oxazolone derivatives through Erlenmeyer synthesis. [] These derivatives, characterized using techniques like FTIR, 1H-NMR, and 13C-NMR spectroscopy, were then evaluated for their antibacterial and antioxidant properties. [] This highlights the versatility of 3A4MBA as a starting material for developing compounds with potential biological activity.

Q6: Has the thermodynamic behavior of 3A4MBA been investigated?

A6: Yes, the sublimation thermodynamics of 3A4MBA have been studied using the Knudsen mass-loss effusion technique. [] This research determined the temperature dependence of vapor pressure, allowing for the calculation of standard molar enthalpies and Gibbs energies of sublimation. [] Such data is essential for understanding the physical properties of the compound and can inform processes like purification or material processing that involve phase transitions.

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